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Compound of Interest

Compound Name:
Fmoc-4-(4-fluorophenyl)-L-

phenylalanine

Cat. No.: B8178525

Get Quote

CAS Number: 1223105-46-1 Synonyms: Fmoc-L-Bip(4-F)-OH; Fmoc-4'-fluoro-L-

biphenylalanine Molecular Weight: 481.52 g/mol Formula: C₂₉H₂₂FNO₄

Executive Summary
Fmoc-4-(4-fluorophenyl)-L-phenylalanine is a non-canonical amino acid (NCAA) belonging

to the biaryl class. Structurally, it consists of an L-phenylalanine core modified at the para

position with a 4-fluorophenyl group, creating a biphenyl side chain. This modification serves

two critical functions in drug design: it significantly extends the side chain to reach deep

hydrophobic pockets in target proteins, and it introduces a fluorine atom to modulate metabolic

stability and lipophilicity.

This guide provides a comprehensive technical breakdown of its properties, synthesis via

Suzuki-Miyaura cross-coupling, and specific protocols for its integration into Solid-Phase

Peptide Synthesis (SPPS).

Chemical Identity & Physicochemical Properties[1]
[2]
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Structural Analysis
The molecule is composed of three functional domains:

N-Terminus Protection (Fmoc): The 9-fluorenylmethoxycarbonyl group ensures orthogonality

with acid-labile side-chain protectors (e.g., Boc, tBu) and allows for base-induced

deprotection.

Chiral Backbone (L-Phe): Provides the natural L-configuration (

-stereocenter) required for biological compatibility.

Functional Side Chain (4'-Fluoro-Biphenyl): The biphenyl moiety acts as a rigid spacer, while

the terminal fluorine atom alters the electronic properties of the ring (electron-withdrawing)

and blocks metabolic oxidation at the vulnerable para position.

Key Properties Table
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Property Value Notes

CAS Number 1223105-46-1
Confirmed specific identifier for

the 4'-fluoro biaryl derivative.

Molecular Formula C₂₉H₂₂FNO₄

Molecular Weight 481.52 g/mol

Appearance White to off-white powder

Solubility Soluble in DMF, NMP, DMSO

Insoluble in water. High

solubility in organic solvents is

critical for SPPS.

Purity Standard ≥ 98% (HPLC)

Essential to prevent truncation

sequences during peptide

assembly.

Chirality L-Isomer (S)
Enantiomeric excess (ee) >

99% is standard.

Storage 2–8°C, Desiccated

Protect from light and moisture

to prevent Fmoc cleavage or

hydrolysis.

Synthesis: Suzuki-Miyaura Cross-Coupling
The most robust method for synthesizing Fmoc-4-(4-fluorophenyl)-L-phenylalanine is the

Suzuki-Miyaura cross-coupling reaction. This pathway couples an Fmoc-protected 4-iodo-L-

phenylalanine with 4-fluorophenylboronic acid.

Reaction Mechanism & Workflow
The reaction utilizes a Palladium (Pd) catalyst to facilitate the cross-coupling between the aryl

halide (iodide) and the aryl boronic acid.[1][2]

Reagents:

Substrate: Fmoc-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH).
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Coupling Partner: 4-Fluorophenylboronic acid.[3]

Catalyst: Pd(OAc)₂ or Pd(dppf)Cl₂.

Base: Na₂CO₃ or K₃PO₄ (aqueous).

Solvent: DMF/Water or Toluene/Ethanol/Water.

Protocol:

Dissolution: Dissolve Fmoc-Phe(4-I)-OH (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in

degassed DMF.

Activation: Add the Pd catalyst (0.05 eq) under an inert atmosphere (Argon/Nitrogen).

Basification: Add aqueous Na₂CO₃ (2.0 eq).

Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC/HPLC.

Workup: Acidify with 1M HCl to pH 2, extract with ethyl acetate, and purify via column

chromatography.

Synthesis Pathway Diagram
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Caption: Palladium-catalyzed Suzuki-Miyaura coupling mechanism for the synthesis of the

target biaryl amino acid.
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Application in Solid-Phase Peptide Synthesis
(SPPS)[4][7]
Incorporating Fmoc-4-(4-fluorophenyl)-L-phenylalanine into peptide sequences presents

specific challenges due to its bulk and hydrophobicity.

Critical Challenges
Steric Hindrance: The biphenyl group is bulky, slowing down coupling kinetics.

Aggregation: The extended aromatic system promotes

-

stacking between peptide chains on the resin, leading to "difficult sequences" and incomplete
coupling.

Solubility: The amino acid is highly hydrophobic; ensuring full dissolution in the coupling

cocktail is vital.

Optimized Coupling Protocol
Standard Scale: 0.1 mmol Resin: Rink Amide or Wang Resin (Loading < 0.5 mmol/g

recommended to reduce aggregation).

Swelling: Swell resin in DMF for 20 minutes.

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

Activation (Pre-activation is preferred):

Amino Acid: 4.0 equivalents (relative to resin loading).

Activator: HATU (3.9 eq) or DIC/Oxyma (4.0 eq).

Base: DIEA (8.0 eq).

Note: Dissolve the amino acid in minimal NMP (N-methyl-2-pyrrolidone) before adding to

the resin mixture to enhance solubility.
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Coupling: Shake at room temperature for 2 hours (extended time).

Double Coupling: Highly recommended for this residue. Repeat step 3-4 with fresh

reagents.

Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

SPPS Workflow Diagram
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Click to download full resolution via product page

Caption: Optimized SPPS cycle emphasizing extended coupling times and validation steps for

bulky hydrophobic residues.

Medicinal Chemistry Applications
Probing Hydrophobic Pockets
The biphenyl side chain extends approximately 4–5 Å further than a standard phenylalanine.

This allows drug candidates to reach deep, cryptic hydrophobic pockets in enzymes or GPCRs

that are inaccessible to natural amino acids.

Metabolic Stability (The Fluorine Effect)
The para position of a phenyl ring is a metabolic "hotspot," highly susceptible to hydroxylation

by Cytochrome P450 enzymes.

Mechanism: Replacing the C-H bond with a C-F bond blocks this oxidation because the C-F

bond energy (approx. 116 kcal/mol) is significantly higher than C-H (approx. 99 kcal/mol).

Result: Increased half-life (

) of the peptide drug in vivo.

Lipophilicity Modulation
Fluorine is highly lipophilic. Adding the 4-fluorophenyl group increases the LogP of the peptide,

potentially improving membrane permeability and blood-brain barrier (BBB) crossing, which is

critical for CNS-targeted drugs.

Safety & Handling (MSDS Summary)
Hazard Classification: Irritant (Skin/Eye).

Signal Word: Warning.

Precautionary Statements:
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P280: Wear protective gloves/eye protection.

P261: Avoid breathing dust.

Storage: Store at 2–8°C. The compound is stable but hygroscopic. Allow the bottle to reach

room temperature before opening to prevent condensation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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